molecular formula C5H5N3O2 B182615 4-Nitroaminopyridine CAS No. 26482-55-3

4-Nitroaminopyridine

Cat. No.: B182615
CAS No.: 26482-55-3
M. Wt: 139.11 g/mol
InChI Key: CTHDGKOXYODVEB-UHFFFAOYSA-N
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Description

4-Nitroaminopyridine is a pyridine derivative featuring both amino (-NH₂) and nitro (-NO₂) substituents on the heterocyclic ring. The nitro group, being a strong electron-withdrawing moiety, significantly alters the electronic properties of the pyridine ring, enhancing reactivity in electrophilic or nucleophilic substitution reactions. Such compounds are pivotal in organic synthesis, particularly in constructing heterocyclic drugs and bioactive molecules .

For example, 4-aminopyridine (4AP, C₅H₆N₂), a well-studied derivative, has a molecular weight of 94.11 g/mol and is used therapeutically to improve neuromuscular transmission in conditions like multiple sclerosis .

Properties

CAS No.

26482-55-3

Molecular Formula

C5H5N3O2

Molecular Weight

139.11 g/mol

IUPAC Name

N-pyridin-4-ylnitramide

InChI

InChI=1S/C5H5N3O2/c9-8(10)7-5-1-3-6-4-2-5/h1-4H,(H,6,7)

InChI Key

CTHDGKOXYODVEB-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1N[N+](=O)[O-]

Canonical SMILES

C1=CN=CC=C1N[N+](=O)[O-]

Other CAS No.

26482-55-3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-nitroaminopyridine (inferred structure) with structurally related aminopyridine and nitropyridine derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Nitroaminopyridine Derivatives

Compound Name Molecular Formula Substituent Positions Key Properties/Applications References
4-Aminopyridine (4AP) C₅H₆N₂ Amino at C4 - Therapeutic agent (Fampridine®) for MS.<br /> - Blocks voltage-gated K⁺ channels.<br /> - Melting point: 158–160°C.
2-Chloro-5-nitropyridin-4-amine C₅H₄ClN₃O₂ Chloro (C2), nitro (C5), amino (C4 - Used in heterocyclic drug synthesis.<br /> - Exhibits N–H···O/N hydrogen bonds in crystal lattice.
4-Methyl-3-nitropyridin-2-amine C₆H₇N₃O₂ Methyl (C4), nitro (C3), amino (C2 - Structural analog for agrochemicals.<br /> - Stabilized by intramolecular hydrogen bonding.
2-Amino-3-methyl-5-nitropyridine C₆H₇N₃O₂ Amino (C2), methyl (C3), nitro (C5 - High similarity (0.80) to nitropyridine derivatives.<br /> - Intermediate in organic synthesis.

Key Comparisons

Substituent Position and Electronic Effects 4-Aminopyridine (4AP): The amino group at C4 enhances basicity and bioavailability, enabling therapeutic use . In contrast, nitro-substituted analogs (e.g., 2-Chloro-5-nitropyridin-4-amine) exhibit reduced basicity due to the electron-withdrawing nitro group, which may limit membrane permeability but enhance reactivity in synthetic applications . Hydrogen Bonding: Nitroaminopyridines like 2-Chloro-5-nitropyridin-4-amine form extensive N–H···O/N hydrogen bonds, influencing crystal packing and stability. This contrasts with 4AP, which primarily interacts via weaker van der Waals forces .

Pharmacological vs. Synthetic Utility 4AP is a potassium channel blocker approved for clinical use, whereas nitroaminopyridines are predominantly intermediates in drug synthesis. For example, 2-Chloro-5-nitropyridin-4-amine is a precursor for cytokine inhibitors , while 4-Methyl-3-nitropyridin-2-amine serves in agrochemical development .

Reactivity and Stability Nitro groups in 2-Amino-3-methyl-5-nitropyridine increase susceptibility to reduction reactions, enabling transformations into amine or hydroxylamine derivatives. This contrasts with 4AP, which undergoes electrophilic substitution at the amino group .

Toxicity and Safety 4AP has a well-documented safety profile with LD₅₀ (oral, rat) of 21 mg/kg . Nitro derivatives, however, may pose higher toxicity risks due to nitro group metabolism into reactive intermediates (e.g., nitroso compounds), as seen in 4-Nitrosomethylaminopyridine ().

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